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molecular formula C45H58IN B8533034 9,9-Didecyl-7-iodo-N,N-diphenyl-9H-fluoren-2-amine CAS No. 434334-62-0

9,9-Didecyl-7-iodo-N,N-diphenyl-9H-fluoren-2-amine

Cat. No. B8533034
M. Wt: 739.9 g/mol
InChI Key: NSGBUTKBJRKYJL-UHFFFAOYSA-N
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Patent
US07598018B1

Procedure details

9,9-Didecyl-7-iodofluoren-2-yl)diphenylamine (15) (0.49 g, 0.66 mmol) was subjected to similar Ullmann condensation reaction with 9,9-didecyl-2,7-bis(phenylamino)fluorene (0.17 g, 0.27 mmol) to yield the desired product. (9,9-Didecyl-7-iodofluoren-2-yl)diphenylamine (15) was prepared by reaction of 9,9-didecyl-2,7-diiodofluorene (reported in Example 7) with one equivalent of diphenylamine. TLC analysis (60:40 hexanes/CH2Cl2) indicated condensation was complete after 4 days. The orange-brown oil was further purified by column chromatography on silica gel using first (70:30) hexanes/CH2Cl2 followed by (80:20) hexanes/CH2Cl2 resulting in 0.42 g of yellow solid (85% yd). Anal. Calcd for C135H174N4: C, 87.51%, H, 9.46%, N, 3.02%. Found: C, 87.37; H, 9.53%, N, 3.02%. 1H NMR (300 MHz. C6D) δ: 7.09 (d, 2H), 7.04 (s, 1H), 7.0 (dd, 5H), 6.93 (s, 1H), 6.85 (t, 6H), 6.73 (t, 6H), 6.53 (m, 3H), 1.33 (m, 4H), 0.87 (bd, 28H), 0.52 (bt, 10H). 13C NMR (300 MHz, C6D6) δ: 152.4, 148.5. 147.0, 136.6, 129.4, 124.2, 123.9, 120.2, 119.6, 119.1, 55.2, 40.3, 32.2, 30.4, 30.0, 29.8, 29.7, 29.6, 24.4, 22.9, 14.2. FT-IR (KBr, cm1): 3036 (vArCH), 2926; 2854 (valCH), 1593 (vArC═C).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:11]1([CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])[C:23]2[CH:22]=[C:21]([I:24])[CH:20]=[CH:19][C:18]=2C2C1=CC(I)=CC=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[C:36]1([NH:42][C:43]2[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=2)[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1>>[CH2:26]([C:11]1([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])[C:45]2[CH:44]=[C:43]([N:42]([C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=3)[C:36]3[CH:37]=[CH:38][CH:39]=[CH:40][CH:41]=3)[CH:48]=[CH:47][C:46]=2[C:18]2[C:23]1=[CH:22][C:21]([I:24])=[CH:20][CH:19]=2)[CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)C1(C2=CC(=CC=C2C=2C=CC(=CC12)I)I)CCCCCCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC=CC=C1
Step Two
Name
hexanes CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensation
CUSTOM
Type
CUSTOM
Details
The orange-brown oil was further purified by column chromatography on silica gel using first (70:30) hexanes/CH2Cl2

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
C(CCCCCCCCC)C1(C2=CC(=CC=C2C=2C=CC(=CC12)N(C1=CC=CC=C1)C1=CC=CC=C1)I)CCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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